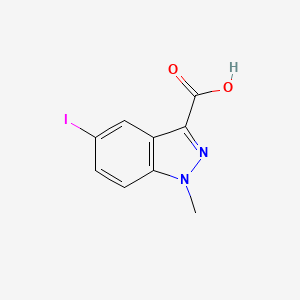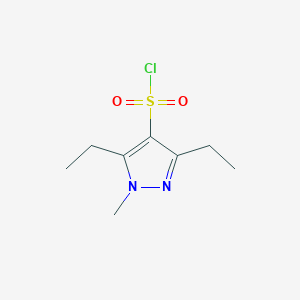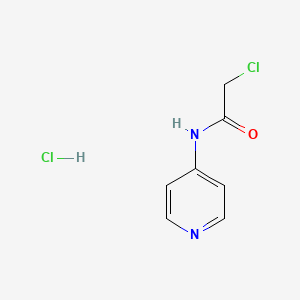
3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
説明
3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, also known as 3-cyano-2,4-dioxopyrimidine-1-propanoic acid, is a small organic acid with a wide range of applications in the scientific and medical fields. It is a compound of carbon, nitrogen, oxygen, and hydrogen with a molecular weight of 175.19 g/mol and a melting point of approximately 219-222°C. This acid has been studied extensively due to its unique properties, which make it a useful tool for a variety of scientific and medical applications.
科学的研究の応用
Synthesis and Structural Analysis
- Synthesis and Characterization : Studies have shown the synthesis and characterization of uracil derivatives, including methods like X-ray diffraction, DSC–TGA techniques for thermal stability analysis, and UV spectral studies to explore interactions with DNA. The findings suggest these compounds' potential in material science and biological applications due to their electrostatic DNA binding capabilities (Yao et al., 2013).
Molecular Engineering and Biomedical Applications
- Molecular Engineering : Organic sensitizers comprising donor, electron-conducting, and anchoring groups have been engineered at a molecular level, showing high efficiency in solar cell applications. Such advancements indicate the role of these compounds in renewable energy technologies (Kim et al., 2006).
Drug Synthesis and Evaluation
- Antitumor Activities : Derivatives have shown selective antitumor activities, demonstrating the potential in medicinal chemistry for developing new therapeutic agents. Research into the synthesis and evaluation of these compounds contributes to the ongoing search for effective cancer treatments (Xiong Jing, 2011).
Computational and Analytical Techniques
- Computational Studies : DFT and molecular docking studies have been employed to investigate the structural, electronic, and optical properties of these compounds, offering insights into their potential applications in drug design and material science (Fahim & Abu-El Magd, 2021).
Quality Control in Pharmaceutical Development
- Quality Control : Analytical methods, including 13C NMR-spectroscopy and LC-MS/MS, have been used to control the quality of active pharmaceutical ingredients among derivatives of 3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid. This research underscores the importance of precise analytical techniques in the development and quality assurance of new drugs (Zubkov et al., 2016).
特性
IUPAC Name |
3-(5-cyano-2,4-dioxopyrimidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c9-3-5-4-11(2-1-6(12)13)8(15)10-7(5)14/h4H,1-2H2,(H,12,13)(H,10,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNVPPYKPKBHLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1459164.png)

![2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B1459167.png)
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide](/img/structure/B1459170.png)
![N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1459171.png)
![4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride](/img/structure/B1459172.png)



![Octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1459177.png)
![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B1459178.png)


